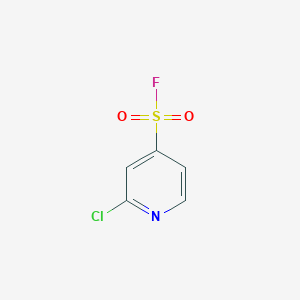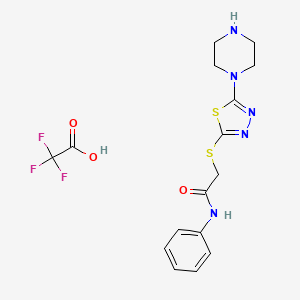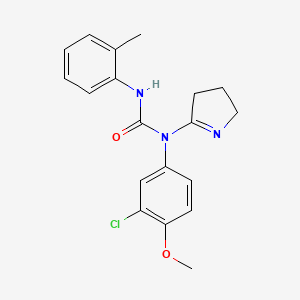![molecular formula C13H19NOS B2697755 5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2320226-54-6](/img/structure/B2697755.png)
5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Thienopyridines are a class of molecules that contain a pyridine ring fused with a thiophene ring. They are often used in medicinal chemistry due to their bioactive properties.
Molecular Structure Analysis
The molecular structure of tetrahydropyran is a six-membered ring with five carbon atoms and one oxygen atom . The structure of thienopyridines consists of a pyridine ring fused with a thiophene ring. The specific structure of “5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” would be a combination of these two structures, but the exact structure is not available in the sources I found.Chemical Reactions Analysis
Tetrahydropyran can react with alcohols to form 2-tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis . Thienopyridines can undergo various reactions, including palladium-catalyzed coupling reactions.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A notable area of application involves the synthesis of molecularly diverse compounds for potential biological activities. For instance, the synthesis of tetrasubstituted alkenes containing barbiturate motifs has been explored, involving a sequence of reactions that could yield compounds with diverse substituents. This process has demonstrated potential applications in testing against various microorganisms, albeit with varying degrees of activity (Al-Sheikh et al., 2020).
Additionally, the development of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents highlights the potential therapeutic applications of compounds related to 5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. These compounds have shown significant activity against various bacterial and fungal strains and exhibited notable cytotoxic potentialities against different cancer cell lines (Abd El-Sattar et al., 2021).
Antifungal Applications
A series of novel 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been synthesized and evaluated for their in vitro antifungal activity. One compound, in particular, showed higher potency against Candida albicans compared to the standard antifungal agent, miconazole. This research indicates the compound's potential as a lead for further development into antifungal medications (Sangshetti et al., 2014).
Corrosion Inhibition
The compound has also been explored for its potential in corrosion inhibition, particularly for protecting copper surfaces in acidic environments. Aryl pyrazolo pyridine derivatives have been investigated for their effectiveness in inhibiting copper corrosion, demonstrating the compound's versatility beyond biological applications (Sudheer & Quraishi, 2015).
Comprehensive Reviews
Reviews of the synthesis and biological activity of substituted 4,5,6,7-tetrahydrothieno pyridines, including compounds related to this compound, have compiled the chemical and biological aspects of these compounds. Such reviews have emphasized their importance in drug development, showcasing their broad potential in medicinal chemistry (Sangshetti et al., 2014).
Propiedades
IUPAC Name |
5-(oxan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-7-15-12(3-1)10-14-6-4-13-11(9-14)5-8-16-13/h5,8,12H,1-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVXGLPJSXALMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2697678.png)
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2697680.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2697683.png)
![1-(morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B2697685.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2697686.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-hydroxypyridin-2-yl)propanamide](/img/structure/B2697690.png)


![Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2697694.png)